molecular formula C18H18O B14214463 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 819792-68-2

3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B14214463
CAS No.: 819792-68-2
M. Wt: 250.3 g/mol
InChI Key: DFQBEJAELWEZOS-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methyl groups on both phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases or acidic resins can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biomolecules. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylphenyl)-1-phenylprop-2-en-1-one: Lacks the methyl group on the second phenyl ring.

    3-(4-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Lacks the methyl groups on the first phenyl ring.

    3-Phenyl-1-(4-methylphenyl)prop-2-en-1-one: Lacks the methyl groups on both phenyl rings.

Uniqueness

The presence of methyl groups on both phenyl rings in 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one can influence its chemical reactivity and biological activity. These substituents can affect the compound’s electronic properties, steric hindrance, and overall stability, making it unique compared to similar compounds.

Properties

CAS No.

819792-68-2

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O/c1-13-4-9-17(10-5-13)18(19)11-8-16-7-6-14(2)15(3)12-16/h4-12H,1-3H3

InChI Key

DFQBEJAELWEZOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)C)C

Origin of Product

United States

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